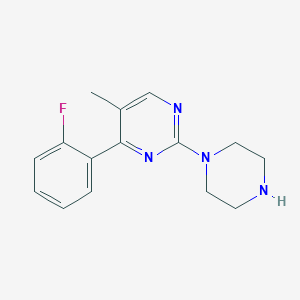![molecular formula C12H14BrN3 B6628488 2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile](/img/structure/B6628488.png)
2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile, also known as JNJ-40411813, is a novel small molecule inhibitor that has gained significant attention in the field of medicinal chemistry. It is a potent and selective inhibitor of the protein kinase C (PKC) theta isoform, which plays a crucial role in T-cell activation and proliferation.
作用機序
2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile specifically targets the PKC theta isoform, which is expressed in T-cells and plays a crucial role in their activation and proliferation. The inhibition of PKC theta by this compound leads to the suppression of T-cell activation and the production of pro-inflammatory cytokines such as interleukin-2 and interferon-gamma. This results in the prevention of T-cell-mediated tissue damage and the amelioration of autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have potent and selective inhibitory activity against PKC theta, with an IC50 value of 10 nM. It has no significant inhibitory activity against other PKC isoforms or other kinases. In animal models of autoimmune diseases, this compound has been shown to reduce the production of pro-inflammatory cytokines and prevent tissue damage. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One of the major advantages of 2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile is its potent and selective inhibitory activity against PKC theta, which makes it an attractive tool for studying the role of this isoform in T-cell activation and autoimmune diseases. However, one of the limitations of this compound is its relatively low solubility, which can make it challenging to use in certain experimental settings. Additionally, the high potency of this compound may require the use of relatively high concentrations, which can lead to off-target effects and non-specific inhibition.
将来の方向性
There are several potential future directions for the development and application of 2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile. One area of focus is the optimization of the compound's pharmacokinetic properties, such as solubility and half-life, to improve its efficacy and reduce the risk of off-target effects. Another area of interest is the evaluation of this compound in combination with other therapies, such as biologics or small molecule inhibitors, to enhance its therapeutic potential. Additionally, further studies are needed to elucidate the precise mechanisms of action of this compound and its potential applications in other disease areas.
合成法
The synthesis of 2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile involves a multi-step process that includes the preparation of the cyclobutylmethylamine intermediate, followed by coupling with the bromobenzonitrile. The final product is obtained through purification and isolation steps. The purity and identity of the compound are confirmed using various analytical techniques such as NMR, LC-MS, and HPLC.
科学的研究の応用
2-[(1-Aminocyclobutyl)methylamino]-5-bromobenzonitrile has been extensively studied for its potential therapeutic applications in various autoimmune diseases such as rheumatoid arthritis, psoriasis, and multiple sclerosis. PKC theta is a key regulator of T-cell activation, and its inhibition has been shown to reduce the production of pro-inflammatory cytokines and prevent T-cell-mediated tissue damage. Preclinical studies have demonstrated the efficacy of this compound in animal models of autoimmune diseases, and clinical trials are currently underway to evaluate its safety and efficacy in humans.
特性
IUPAC Name |
2-[(1-aminocyclobutyl)methylamino]-5-bromobenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3/c13-10-2-3-11(9(6-10)7-14)16-8-12(15)4-1-5-12/h2-3,6,16H,1,4-5,8,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHYPYGLUUBLOFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CNC2=C(C=C(C=C2)Br)C#N)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[(Thian-4-ylamino)methyl]benzoic acid](/img/structure/B6628412.png)
![3-[[(5-Fluoropyrimidin-2-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628417.png)
![N-[1-(1H-pyrazol-4-yl)ethyl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B6628420.png)
![3-[[(2-Methylpyrimidin-4-yl)amino]methyl]cyclopentan-1-ol](/img/structure/B6628424.png)

![2-[(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-ethylamino]ethanol](/img/structure/B6628439.png)
![2-[4-[(6-methoxypyridin-2-yl)methylamino]pyrazol-1-yl]-N-methylacetamide](/img/structure/B6628463.png)
![6-[(6-methoxypyridin-2-yl)methylamino]-3,4-dihydro-1H-quinolin-2-one](/img/structure/B6628475.png)
![4-(2-Chlorothieno[2,3-d]pyrimidin-4-yl)-3-methylpiperazin-2-one](/img/structure/B6628483.png)
![5-bromo-N-[(2S)-1-hydroxybutan-2-yl]-3-methyltriazole-4-sulfonamide](/img/structure/B6628492.png)
![N-[(1-aminocyclobutyl)methyl]-3-bromo-5-nitropyridin-2-amine](/img/structure/B6628493.png)
![1-[(Propan-2-ylsulfamoylamino)methyl]cyclobutan-1-amine](/img/structure/B6628496.png)
![N-[(1-tert-butyltriazol-4-yl)methyl]-2-methylpyridin-3-amine](/img/structure/B6628499.png)
![2-[(3-Chloro-4-methylthiophene-2-carbonyl)amino]pentanoic acid](/img/structure/B6628500.png)
